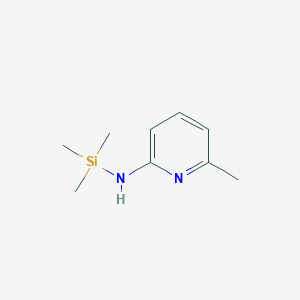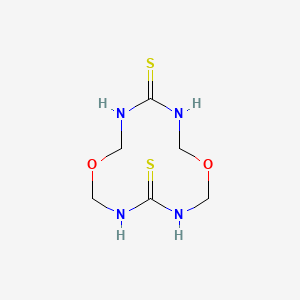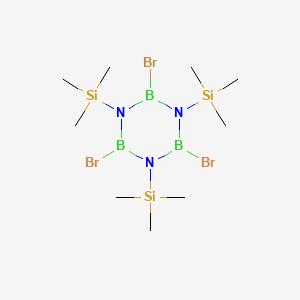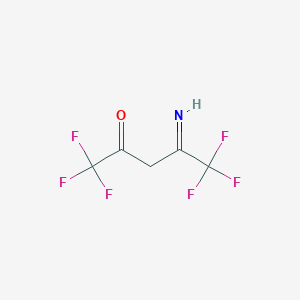![molecular formula C25H38Cl2O5 B14295291 Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate CAS No. 121490-87-7](/img/structure/B14295291.png)
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is an organic compound with a complex structure It is a derivative of benzoic acid, featuring ethyl, dichloro, and pentadecyloxycarbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate typically involves multiple steps. One common method includes the esterification of 3,5-dichloro-4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl ester is then reacted with pentadecyloxycarbonyl chloride under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoic acid.
Reduction: Formation of 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with cellular membranes and proteins, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,5-dichloro-4-hydroxybenzoate: A simpler derivative lacking the pentadecyloxycarbonyl group.
Ethyl 3,5-dichloro-4-methoxybenzoate: Contains a methoxy group instead of the pentadecyloxycarbonyl group.
Ethyl 3,5-dichloro-4-{[(hexadecyloxy)carbonyl]oxy}benzoate: Similar structure but with a hexadecyloxycarbonyl group.
Uniqueness
Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate is unique due to the presence of the long-chain pentadecyloxycarbonyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic interactions and stability.
Properties
CAS No. |
121490-87-7 |
|---|---|
Molecular Formula |
C25H38Cl2O5 |
Molecular Weight |
489.5 g/mol |
IUPAC Name |
ethyl 3,5-dichloro-4-pentadecoxycarbonyloxybenzoate |
InChI |
InChI=1S/C25H38Cl2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-31-25(29)32-23-21(26)18-20(19-22(23)27)24(28)30-4-2/h18-19H,3-17H2,1-2H3 |
InChI Key |
KCJVRRGEUMDXES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)OC1=C(C=C(C=C1Cl)C(=O)OCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)
![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
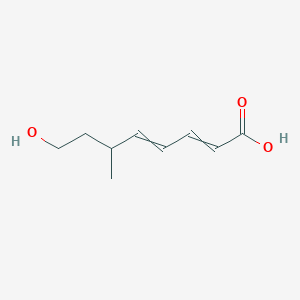
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B14295224.png)
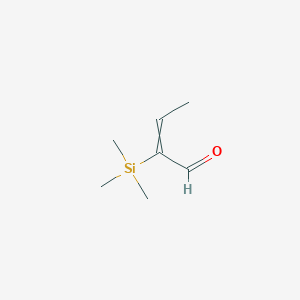
![N-[3-(4-Chlorophenyl)-1-(naphthalen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14295235.png)
